N-(4-chloro-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(4-chloro-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H17Cl2FN4O3 and its molecular weight is 487.31. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds with benzothiazolinone acetamide analogs, including those with chloro- and fluoro-substitutions, have been synthesized and studied for their vibrational spectra and electronic properties. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Their non-linear optical activity has also been investigated, indicating potential applications in optical devices (Mary et al., 2020).
Antimicrobial Properties
A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with fluorine atoms showed significant potency against a broad panel of bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Parikh & Joshi, 2014).
Structural Characterization and Material Properties
Isostructural thiazoles containing fluoro- and chlorophenyl groups have been synthesized and characterized. Their crystalline structure and planarity, apart from certain perpendicular oriented fluorophenyl groups, hint at their suitability for specific material applications, potentially in electronic or photonic devices (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Fluorescence and Spectral Analysis
Fluorophores based on imidazole-4,5-dicarbonitrile, which share structural motifs with the compound , have been studied for their spectral properties in various solvents and polymer matrices. These studies reveal potential applications in fluorescence-based sensing and imaging technologies, showcasing high quantum yields and large Stokes shifts (Danko et al., 2011).
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN4O3/c1-12-9-13(2)30(11-19(31)27-18-8-7-16(25)10-17(18)26)23(32)20(12)22-28-21(29-33-22)14-3-5-15(24)6-4-14/h3-10H,11H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFNMOKUOBKLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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